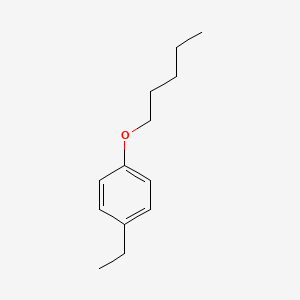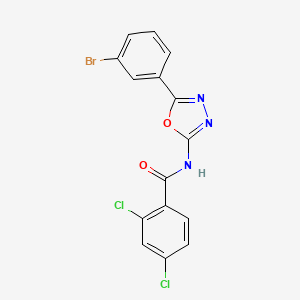
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dichlorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high-quality production.
化学反应分析
Types of Reactions
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
- N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
Uniqueness
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and dichlorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
1172808-61-5 |
|---|---|
分子式 |
C15H8BrCl2N3O2 |
分子量 |
413.0 g/mol |
IUPAC 名称 |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-2-8(6-9)14-20-21-15(23-14)19-13(22)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) |
InChI 键 |
PIEJKKUHYOULMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
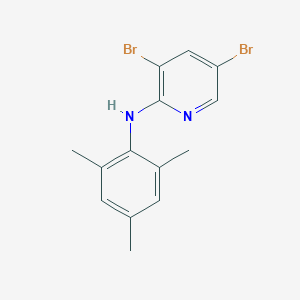
![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)
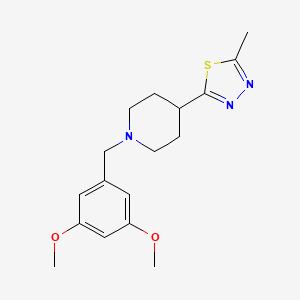

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)
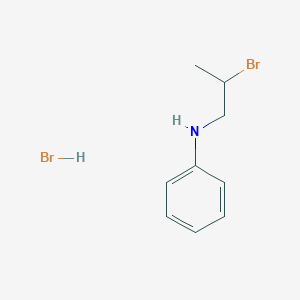
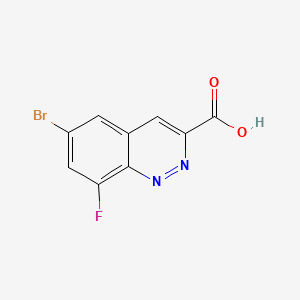
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
